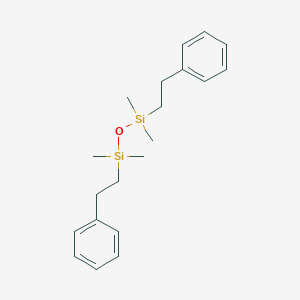

1,1,3,3-Tetramethyl-1,3-DI(2-phenylethyl) disiloxane

Descripción general

Descripción

1,1,3,3-Tetramethyl-1,3-DI(2-phenylethyl) disiloxane, commonly known as TMDPD, is a siloxane compound used in various scientific research applications. It is a colorless liquid with a molecular weight of 386.6 g/mol and has a boiling point of 213°C. TMDPD is widely used as a chiral stationary phase in high-performance liquid chromatography (HPLC) due to its high selectivity and resolution.

Mecanismo De Acción

TMDPD acts as a chiral stationary phase in 1,1,3,3-Tetramethyl-1,3-DI(2-phenylethyl) disiloxane by forming a complex with the enantiomer of interest. The complex is then separated from the other enantiomer based on the differences in their interactions with the stationary phase. TMDPD has a unique structure that allows for the formation of a stable complex with a wide range of chiral compounds.

Efectos Bioquímicos Y Fisiológicos

TMDPD has no known biochemical or physiological effects on living organisms. It is relatively non-toxic and can be safely handled in a laboratory setting.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of TMDPD is its high selectivity and resolution in the separation of chiral compounds. It is also relatively easy to synthesize and has a high yield. However, TMDPD has some limitations, including its high cost and limited availability. It is also not suitable for the separation of certain classes of chiral compounds, such as those with low molecular weights.

Direcciones Futuras

There are several future directions for the use of TMDPD in scientific research. One potential area of research is the development of new chiral stationary phases based on TMDPD for the separation of specific classes of compounds. Another direction is the application of TMDPD in the synthesis of chiral compounds, particularly in the pharmaceutical industry. Additionally, TMDPD could be used in the development of new analytical techniques for the detection and quantification of chiral compounds in complex mixtures.

Conclusion

In conclusion, 1,1,3,3-Tetramethyl-1,3-DI(2-phenylethyl) disiloxane is a valuable tool in scientific research for the separation and analysis of chiral compounds. Its high selectivity and resolution make it a valuable tool in the pharmaceutical industry for the separation of enantiomers. While TMDPD has some limitations, its potential applications in future research are promising.

Aplicaciones Científicas De Investigación

TMDPD has various scientific research applications, including but not limited to, the separation and analysis of chiral compounds, drug discovery, and asymmetric synthesis. Its high selectivity and resolution make it a valuable tool in the pharmaceutical industry for the separation of enantiomers, which are mirror images of each other and have different pharmacological properties.

Propiedades

Número CAS |

17233-63-5 |

|---|---|

Nombre del producto |

1,1,3,3-Tetramethyl-1,3-DI(2-phenylethyl) disiloxane |

Fórmula molecular |

C20H30OSi2 |

Peso molecular |

342.6 g/mol |

Nombre IUPAC |

[dimethyl(2-phenylethyl)silyl]oxy-dimethyl-(2-phenylethyl)silane |

InChI |

InChI=1S/C20H30OSi2/c1-22(2,17-15-19-11-7-5-8-12-19)21-23(3,4)18-16-20-13-9-6-10-14-20/h5-14H,15-18H2,1-4H3 |

Clave InChI |

ICYXYVDMLIFAIN-UHFFFAOYSA-N |

SMILES |

C[Si](C)(CCC1=CC=CC=C1)O[Si](C)(C)CCC2=CC=CC=C2 |

SMILES canónico |

C[Si](C)(CCC1=CC=CC=C1)O[Si](C)(C)CCC2=CC=CC=C2 |

Sinónimos |

1,1,3,3-tetramethyl-1,3-di(2-phenylethyl) disiloxane |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]-](/img/structure/B100152.png)

![2-Oxa-4-azatetracyclo[6.3.1.16,10.01,5]tridecan-3-one](/img/structure/B100178.png)